molecular formula C7H7FN2O2 B2548245 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid CAS No. 1469286-19-8

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid

Cat. No. B2548245
Key on ui cas rn: 1469286-19-8
M. Wt: 170.143
InChI Key: YHSDOVCFSUHAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296745B2

Procedure details

A solution of benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate (115 mg, 0.442 mmol) in methanol (20 mL) was hydrogenated using the H-Cube (full H2, room temperature). The solvent was removed under reduced pressure to afford the title compound as a solid (70 mg). MS (AP+) (M+H) 171.4; LCMS retention time 1.06 minutes (Method M).
Name
benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2([C:10]([O:12]CC3C=CC=CC=3)=[O:11])[CH2:9][CH2:8]2)[CH:6]=1>CO>[F:1][C:2]1[CH:3]=[N:4][N:5]([C:7]2([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]2)[CH:6]=1

Inputs

Step One
Name
benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate
Quantity
115 mg
Type
reactant
Smiles
FC=1C=NN(C1)C1(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the H-Cube (full H2, room temperature)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NN(C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.